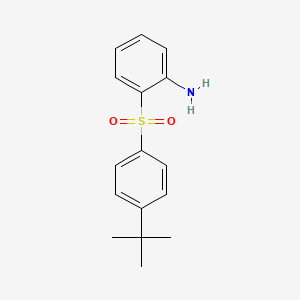
Tris(2,2,3,3-tetrafluoropropoxy)chlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,3,3-tetrafluoropropoxy)chlorosilane: is a specialized organosilicon compound characterized by the presence of three 2,2,3,3-tetrafluoropropoxy groups attached to a central silicon atom, which is also bonded to a chlorine atom. This compound is notable for its unique chemical properties, particularly its high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Direct Synthesis:
Reactants: Silicon tetrachloride (SiCl₄) and 2,2,3,3-tetrafluoropropanol.
Conditions: The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced.
Procedure: The 2,2,3,3-tetrafluoropropanol is slowly added to a solution of silicon tetrachloride in an inert solvent like dichloromethane, under anhydrous conditions to prevent hydrolysis. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
-
Industrial Production Methods:
Scale-Up: In industrial settings, the reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant feed rates.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as alcohols, amines, or thiols.
Conditions: Typically carried out in an inert solvent like toluene or dichloromethane, under mild heating.
Products: The chlorine atom is replaced by the nucleophile, forming various organosilicon derivatives.
-
Hydrolysis:
Reagents: Water or aqueous solutions.
Conditions: Can occur under acidic or basic conditions.
Products: Hydrolysis leads to the formation of silanols and hydrochloric acid.
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or peracids.
Conditions: Typically carried out at room temperature.
Products: Oxidation can lead to the formation of siloxanes or other oxidized silicon compounds.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing hydrophobicity or oleophobicity.
Catalysis: Acts as a precursor for the synthesis of catalysts used in various organic transformations.
Biology:
Biocompatible Coatings: Applied in the development of biocompatible coatings for medical devices and implants.
Medicine:
Drug Delivery Systems: Utilized in the design of advanced drug delivery systems due to its stability and functionalizability.
Industry:
Electronics: Employed in the production of high-performance electronic components, such as semiconductors and insulators.
Coatings: Used in the formulation of protective coatings for various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways:
Surface Interaction: The compound interacts with surfaces through the formation of strong Si-O bonds, leading to durable coatings.
Functionalization: The presence of reactive groups allows for further functionalization, enabling the compound to participate in a variety of chemical reactions.
Comparaison Avec Des Composés Similaires
- Tris(2,2,3,3-tetrafluoropropyl)orthoformate
- Tris(2,2,3,3-tetrafluoropropyl)borate
Comparison:
- Thermal Stability: Tris(2,2,3,3-tetrafluoropropoxy)chlorosilane exhibits higher thermal stability compared to its orthoformate and borate counterparts.
- Reactivity: The presence of the chlorine atom in this compound makes it more reactive towards nucleophiles, allowing for a broader range of chemical modifications.
- Applications: While all three compounds are used in surface modification and catalysis, this compound is particularly favored in applications requiring high thermal stability and resistance to chemical degradation.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H9ClF12O3Si |
|---|---|
Poids moléculaire |
456.68 g/mol |
Nom IUPAC |
chloro-tris(2,2,3,3-tetrafluoropropoxy)silane |
InChI |
InChI=1S/C9H9ClF12O3Si/c10-26(23-1-7(17,18)4(11)12,24-2-8(19,20)5(13)14)25-3-9(21,22)6(15)16/h4-6H,1-3H2 |
Clé InChI |
VKXOABWMWJQLBD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)O[Si](OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)




![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)

